N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a carbamoylphenoxy group, a but-2-yn-1-yl linker, and a dihydrobenzo[b][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Carbamoylphenoxy Intermediate: This step involves the reaction of 2-aminophenol with a suitable carbamoylating agent under controlled conditions to form the carbamoylphenoxy intermediate.
Alkyne Coupling: The intermediate is then coupled with a but-2-yne derivative using a palladium-catalyzed coupling reaction to form the but-2-yn-1-yl linkage.
Cyclization: The resulting product undergoes cyclization to form the dihydrobenzo[b][1,4]dioxine core.
Final Amidation: The final step involves the amidation of the product with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-19(28-18-11-5-4-10-17(18)27-14)21(25)23-12-6-7-13-26-16-9-3-2-8-15(16)20(22)24/h2-5,8-11,14,19H,12-13H2,1H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVNMFQIQZJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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